AR-C133913XX is classified as a metabolite formed during the metabolism of ticagrelor, primarily through the action of cytochrome P450 enzymes, specifically CYP3A4. It is categorized under acetamides, which are organic compounds containing an acetamide functional group. The compound's formation is significant in understanding the therapeutic and side effects associated with ticagrelor usage.
The synthesis of AR-C133913XX typically involves metabolic processes rather than direct synthetic methods. In vivo studies indicate that AR-C133913XX is produced from ticagrelor via hepatic metabolism. The primary enzymes involved in this conversion are CYP3A4 and CYP3A5, which facilitate the biotransformation of ticagrelor into its active metabolites.
The metabolic pathway leading to AR-C133913XX includes hydroxylation and subsequent acetamide formation. The specific conditions under which these reactions occur are often studied using liver microsomes or hepatocyte preparations in vitro to simulate human metabolism.
The molecular structure of AR-C133913XX can be described as follows:
The structure features an acetamide group attached to a bicyclic framework derived from ticagrelor, reflecting its role as a metabolite.
The structure can be visualized using molecular modeling software, which allows for detailed analysis of bond angles and distances, contributing to an understanding of its reactivity and interaction with biological targets.
AR-C133913XX participates in various chemical reactions primarily related to its role as a metabolite. The primary reaction involves its formation from ticagrelor through oxidative metabolism facilitated by cytochrome P450 enzymes.
In vitro studies have demonstrated that AR-C133913XX can undergo further metabolic transformations, including conjugation reactions that may affect its pharmacological properties. Understanding these reactions is crucial for predicting drug interactions and potential side effects.
AR-C133913XX exerts its pharmacological effects through inhibition of platelet aggregation by antagonizing the adenosine diphosphate receptor (P2Y12). This action is similar to that of ticagrelor but occurs at different rates due to the compound's unique metabolic profile.
Relevant analyses such as spectroscopic methods (NMR, IR) are employed to confirm the identity and purity of AR-C133913XX during research studies.
AR-C133913XX serves primarily as a research tool in pharmacology and toxicology studies related to ticagrelor. It aids in understanding drug metabolism, interaction mechanisms, and therapeutic outcomes in patients receiving antiplatelet therapy. Additionally, it may be used in developing new antiplatelet agents or improving existing therapies by elucidating metabolic pathways and optimizing dosing regimens based on individual patient metabolism profiles.
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2